molecular formula C14H10ClFO2 B6403430 4-(3-Chloro-5-methylphenyl)-3-fluorobenzoic acid, 95% CAS No. 1261933-37-2

4-(3-Chloro-5-methylphenyl)-3-fluorobenzoic acid, 95%

Cat. No. B6403430
CAS RN: 1261933-37-2
M. Wt: 264.68 g/mol
InChI Key: YXFIOSIPYZOOTH-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-methylphenyl)-3-fluorobenzoic acid (95%) is a compound used in scientific research and laboratory experiments. It is a colorless, crystalline solid with a molecular formula of C10H8ClFNO2 and a molecular weight of 213.63 g/mol. This compound has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It is used as a starting material in the synthesis of various organic compounds, as well as in the synthesis of pharmaceuticals and other drugs. In addition, it has been used in the study of biochemical and physiological processes, such as enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-methylphenyl)-3-fluorobenzoic acid (95%) is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of arachidonic acid. In addition, it is believed to act as an inhibitor of certain proteins, such as the transcription factor NF-κB, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
4-(3-Chloro-5-methylphenyl)-3-fluorobenzoic acid (95%) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of arachidonic acid. In addition, it has been shown to inhibit the activity of certain proteins, such as the transcription factor NF-κB, which is involved in the regulation of gene expression. Furthermore, it has been shown to inhibit the activity of certain enzymes involved in the synthesis of prostaglandins, which are involved in inflammation and pain.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3-Chloro-5-methylphenyl)-3-fluorobenzoic acid (95%) in laboratory experiments is its high purity and reactivity. This compound is relatively easy to synthesize and has a high yield, which makes it an ideal starting material for a variety of organic synthesis reactions. Furthermore, it is highly stable and can be stored for long periods of time without significant degradation.
However, there are some limitations to using this compound in laboratory experiments. For example, it is highly toxic and should be handled with extreme caution. In addition, it is not soluble in water, which can limit its use in aqueous solutions.

Future Directions

The potential future directions for 4-(3-Chloro-5-methylphenyl)-3-fluorobenzoic acid (95%) include further research into its biochemical and physiological effects, as well as the development of new synthetic methods for its synthesis. In addition, further research into its potential applications in the fields of medicinal chemistry and drug discovery is needed. Finally, further research into its potential applications in the synthesis of fluorinated compounds, such as fluorinated steroids, and in the synthesis of fluorinated drugs is also needed.

Synthesis Methods

The synthesis of 4-(3-Chloro-5-methylphenyl)-3-fluorobenzoic acid (95%) is typically accomplished through a series of reactions involving the reaction of 3-chloro-5-methylbenzoic acid with anhydrous hydrofluoric acid in the presence of a catalyst. The resulting product is then isolated by recrystallization in methanol. The overall yield of the reaction is typically around 95%.

Scientific Research Applications

4-(3-Chloro-5-methylphenyl)-3-fluorobenzoic acid (95%) has been used in various scientific research applications. It has been used as a starting material in the synthesis of various organic compounds, as well as in the synthesis of pharmaceuticals and other drugs. In addition, it has been used in the study of biochemical and physiological processes, such as enzyme inhibition and protein binding. Furthermore, it has been used in the synthesis of various fluorinated compounds, such as fluorinated steroids, and in the synthesis of various fluorinated drugs.

properties

IUPAC Name

4-(3-chloro-5-methylphenyl)-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-4-10(6-11(15)5-8)12-3-2-9(14(17)18)7-13(12)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFIOSIPYZOOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690330
Record name 3'-Chloro-2-fluoro-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261933-37-2
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3′-chloro-2-fluoro-5′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261933-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-2-fluoro-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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